

Spectroscopic Profile of 2-Ethylpentan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylpentan-1-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylpentan-1-amine**, a primary amine with applications in organic synthesis and as a potential building block in pharmaceutical development. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

- IUPAC Name: **2-Ethylpentan-1-amine**
- Molecular Formula: $C_7H_{17}N$
- Molecular Weight: 115.22 g/mol
- CAS Number: 90831-93-9

Spectroscopic Data

The following sections present the anticipated spectroscopic data for **2-Ethylpentan-1-amine**. Due to the limited availability of experimentally recorded spectra for this specific compound, the data is a combination of theoretical predictions, characteristic values for primary amines, and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃ (ethyl & pentyl)	0.8 - 1.0	Triplet (t)	6H
-CH ₂ - (pentyl chain)	1.2 - 1.6	Multiplet (m)	6H
-CH- (chiral center)	1.6 - 1.9	Multiplet (m)	1H
-CH ₂ -NH ₂	2.5 - 2.8	Doublet (d)	2H
-NH ₂	1.0 - 2.5	Broad Singlet (br s)	2H

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon	Chemical Shift (δ , ppm)
-CH ₃ (ethyl & pentyl)	10 - 15
-CH ₂ - (ethyl)	22 - 28
-CH ₂ - (pentyl)	28 - 35
-CH- (chiral center)	40 - 45
-CH ₂ -NH ₂	45 - 50

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented is based on typical values for primary amines and DFT-calculated frequencies.^[1]

Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (asymmetric)	~3370	Medium
N-H Stretch (symmetric)	~3290	Medium
C-H Stretch (aliphatic)	2850 - 2960	Strong
N-H Bend (scissoring)	1590 - 1650	Medium
C-N Stretch	1050 - 1200	Medium-Weak

As an illustrative example, the IR spectrum of the structurally similar compound 3-aminoheptane shows characteristic primary amine absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern

The mass spectrum of **2-Ethylpentan-1-amine** is expected to be dominated by alpha-cleavage, the characteristic fragmentation of aliphatic amines. The molecular ion peak (M⁺) would be observed at m/z 115.

Major Expected Fragments

m/z	Fragment	Notes
115	[C ₇ H ₁₇ N] ⁺	Molecular Ion
86	[M - C ₂ H ₅] ⁺	Loss of an ethyl radical
72	[M - C ₃ H ₇] ⁺	Loss of a propyl radical
30	[CH ₂ NH ₂] ⁺	Alpha-cleavage, often the base peak

The mass spectrum of the isomeric 3-aminoheptane confirms a molecular ion at m/z 115 and a base peak resulting from alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **2-Ethylpentan-1-amine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a clean, dry NMR tube.
- Ensure the solution is homogeneous and free of any particulate matter.

^1H NMR Acquisition:

- The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.
- A standard one-pulse sequence is used.
- The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

^{13}C NMR Acquisition:

- The spectrum is recorded on the same spectrometer, tuned to the ^{13}C frequency.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
- A wider spectral width is required (e.g., 0-200 ppm).

- Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one to two drops of neat **2-Ethylpentan-1-amine** between two clean, dry salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.

Data Acquisition (FT-IR):

- Record a background spectrum of the empty sample compartment.
- Place the sample holder with the salt plates in the spectrometer's beam path.
- Acquire the sample spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

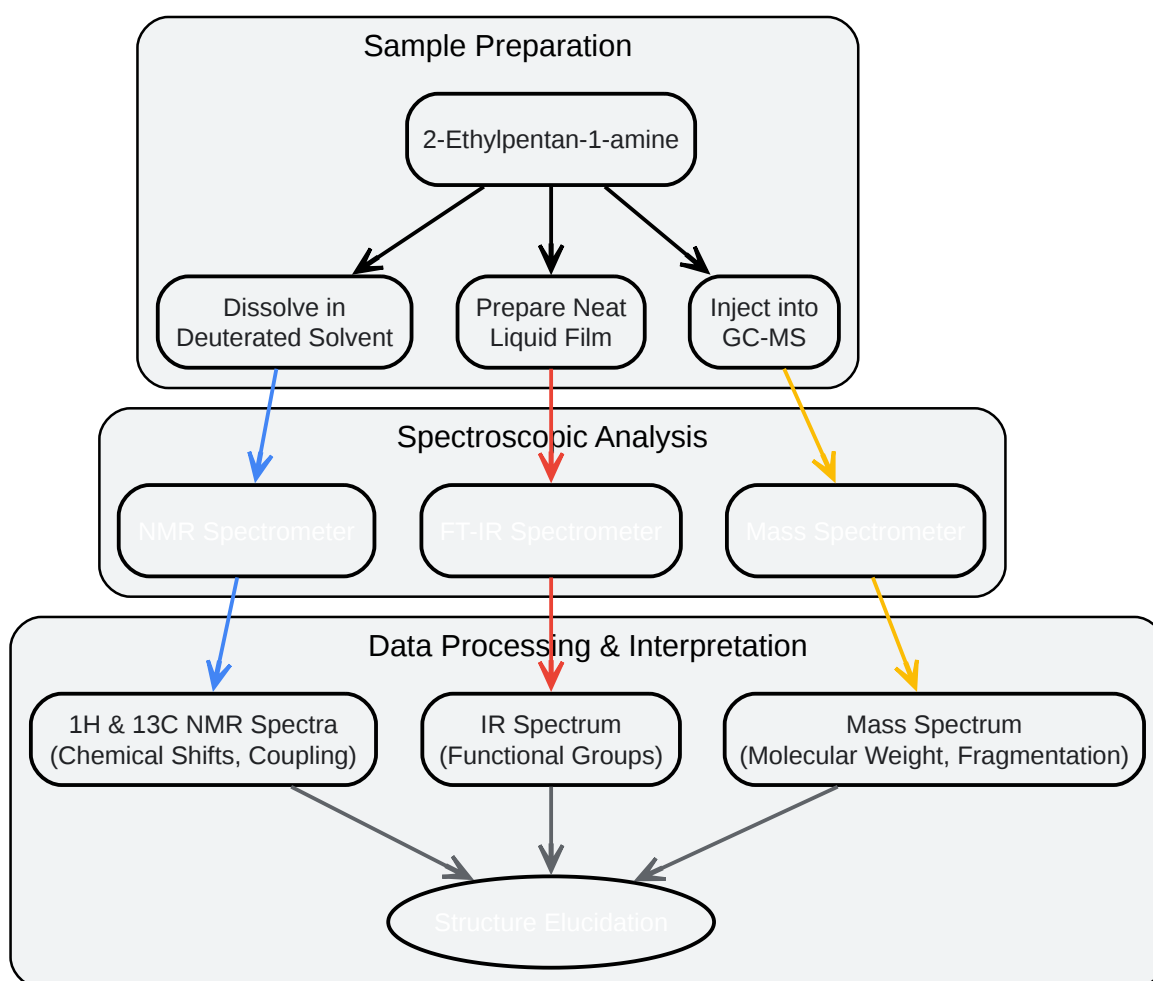
Mass Analysis and Detection:

- The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Ethylpentan-1-amine**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
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